molecular formula C16H25NO4 B1444333 Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 865106-60-1

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B1444333
CAS RN: 865106-60-1
M. Wt: 295.37 g/mol
InChI Key: GEMJVWXRPBJSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a complex organic compound. It is related to the compound “tert-butyl 3,8-diazabicyclo [3.2.1]octane-8-carboxylate” which has a CAS No. 149771-44-8 . The compound has a molecular weight of 212.29 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a building block in the synthesis of various novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, have been synthesized and studied for their potential applications .

Antibacterial and Antifungal Applications

Derivatives of this compound have been evaluated for their antibacterial and antifungal activities. They have shown moderate activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Research

Compounds containing the piperazine ring, which is structurally related to Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate, have shown anticancer activities. This suggests potential applications in cancer research and treatment .

Antiparasitic Activity

The piperazine derivatives have also been studied for their antiparasitic activities, indicating the possibility of developing new treatments for parasitic infections .

Antihistamine and Antidepressive Effects

Due to the conformational flexibility and polar nitrogen atoms of the piperazine ring, derivatives of this compound have been associated with antihistamine and antidepressive activities, which could lead to new therapeutic agents .

Drug Discovery and Development

The compound’s ability to form hydrogen bonds and its water solubility make it an important synthetic strategy in drug discovery. Its easy modificability allows for the creation of a wide range of pharmacologically active molecules .

Dipeptide Synthesis

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate can be used in dipeptide synthesis. The protected amino acid ionic liquids derived from it have been utilized as starting materials in dipeptide synthesis, showing its versatility in peptide chemistry .

Crystallography and Structural Analysis

The compound has been characterized by single crystal X-ray diffraction analysis, which is crucial for understanding its molecular structure and properties. This information is essential for the design of new compounds with desired biological activities .

properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-5-20-14(18)10-11-8-12-6-7-13(9-11)17(12)15(19)21-16(2,3)4/h10,12-13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMJVWXRPBJSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CC2CCC(C1)N2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate

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